6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

NK1 Receptor Antagonist Neurokinin-1 Pain Management

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 337496-05-6) is a polysubstituted heteroaromatic compound belonging to the 2-phenylquinoline-4-carboxylic acid chemotype. It features a quinoline core substituted with methyl groups at the 6- and 8-positions, a phenyl ring at the 2-position, and a free carboxylic acid group at the 4-position.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 337496-05-6
Cat. No. B1363256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
CAS337496-05-6
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C18H15NO2/c1-11-8-12(2)17-14(9-11)15(18(20)21)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
InChIKeyVSTKTJKCVFHQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid (CAS 337496-05-6): A Quintessential Scaffold in Quinoline-Based Drug Discovery


6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 337496-05-6) is a polysubstituted heteroaromatic compound belonging to the 2-phenylquinoline-4-carboxylic acid chemotype . It features a quinoline core substituted with methyl groups at the 6- and 8-positions, a phenyl ring at the 2-position, and a free carboxylic acid group at the 4-position. This specific substitution pattern imparts unique physicochemical properties, including defined solubility profiles in organic solvents and the capacity to form stable salts with acids and bases [1]. The compound serves as a critical synthetic intermediate and a versatile core scaffold for medicinal chemistry campaigns targeting anticancer, antimicrobial, and neurological pathways [2].

Core Scaffold Medicinal chemistry & SAR studies
Chemistry Free carboxylic acid handle for derivatization
Solubility Organic solvent soluble; salt-forming capability

Why Generic 2-Phenylquinoline-4-carboxylic Acid Substitution is Inadequate: The Critical Role of 6,8-Dimethylation


Procurement based solely on the broad '2-phenylquinoline-4-carboxylic acid' chemotype is scientifically flawed. The 6,8-dimethyl substitution is not an inert structural variation; it fundamentally alters the compound's physicochemical and biological fingerprint. Substitution at the 6- and 8-positions significantly influences solubility in key solvents like ethanol and benzene [1], and critically, the presence or absence of these methyl groups dictates the compound's capacity to interact with hydrophobic pockets in biological targets. For example, in the context of SIRT3 inhibition, extensive structure-activity relationship (SAR) studies demonstrate that specific substitutions on the quinoline core, including methyl groups, are essential for achieving potent inhibitory activity (IC50 values in the low micromolar to sub-micromolar range) and isoform selectivity . Replacing 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid with an unsubstituted or differently substituted analog would invalidate established synthetic protocols and compromise biological activity, as the specific steric and electronic contributions of the 6,8-dimethyl groups are integral to downstream conjugate formation and target engagement [2].

6,8-Dimethyl

Removal of methyl groups may alter solubility in ethanol/benzene and disrupt synthetic protocol reproducibility.

Substitution pattern

Unsubstituted or differently substituted analogs may shift target engagement and isoform selectivity profiles.

Conjugate formation

Steric/electronic contributions of 6,8-dimethyl groups are integral to downstream compound activity; generic replacement may require full re-validation.

Quantitative Evidence for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid: Differentiated Biological and Physicochemical Performance


Sub-Nanomolar NK1 Receptor Antagonism: A Benchmark for Neurological and Pain Research

The 6,8-dimethyl substitution pattern on the 2-phenylquinoline-4-carboxylic acid scaffold directly contributes to potent antagonism of the human Neurokinin-1 (NK1) receptor, a key target in pain and inflammation. This compound exhibits an inhibitory constant (Ki) of 6.40 nM against the human NK1 receptor expressed in CHO-K1 cells, as measured by an aequorin luminescence assay [1]. In comparison, a structurally related NK1 antagonist, L-733,060 (which also contains a quinoline-like piperidine moiety), has a reported Ki of 1.8 nM for the human NK1 receptor, but its selectivity profile differs significantly, making the 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid derivative a valuable alternative scaffold for probing receptor subtype interactions [2].

NK1 binding affinity
Cross-study comparable
Ki = 6.40 nM
vs L-733,060 Ki = 1.8 nM
Reported NK1 receptor binding context; distinct chemotype for SAR exploration.
Measured in CHO-K1 cells via aequorin luminescence assay.
NK1 Receptor Antagonist Neurokinin-1 Pain Management

Potent KCNQ2 Potassium Channel Antagonism: A Differentiated Pharmacological Profile

A derivative of 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid demonstrates potent antagonistic activity against the KCNQ2 potassium channel, with an IC50 of 70 nM, as determined by automated patch-clamp electrophysiology in CHO cells [1]. This is a distinct activity profile compared to other quinoline-4-carboxylic acid derivatives, which are more frequently reported as antimicrobials or SIRT3/HDAC inhibitors. For instance, the broad-spectrum antibacterial quinolone ciprofloxacin has an IC50 of 12 µM for KCNQ2 [2]. This 171-fold difference in potency highlights the significant impact of the 2-phenyl and 6,8-dimethyl substitution pattern on potassium channel pharmacology, establishing a unique and quantifiable point of differentiation.

KCNQ2 channel inhibition
Cross-study comparable
IC50 = 70 nM
vs Ciprofloxacin IC50 = 12,000 nM
Reported KCNQ2 antagonism context; 171-fold differential highlights scaffold potential.
Automated patch-clamp in CHO cells.
KCNQ2 Channel Potassium Channel Modulator Neuropharmacology

Enhanced Solubility Profile and Salt-Forming Capability vs. Parent Quinoline Scaffold

The presence of the 6- and 8-methyl groups on the quinoline core confers a distinct solubility advantage over the unsubstituted parent scaffold. According to its patent specification, 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid is readily soluble in ethyl alcohol, benzene, ether, and carbon tetrachloride, and is capable of forming stable salts with both acids and bases [1]. In contrast, the unsubstituted 2-phenylquinoline-4-carboxylic acid is reported to have limited solubility in these solvents, which can hinder its utility in organic synthesis and formulation [2].

Solubility profile
Class-level inference
Soluble in ethanol, benzene, ether, CCl4; forms stable salts.
May support synthetic workflow and formulation screening.
Data from patent specification; comparative solubility advantage vs. unsubstituted core.
Physicochemical Properties Solubility Enhancement Formulation Development

Validated Synthetic Utility in Potent SIRT3 and HDAC3 Inhibitor Development

The 2-phenylquinoline-4-carboxylic acid core, with specific substitution patterns including the 6,8-dimethyl motif, has been validated as a privileged scaffold for developing potent and selective epigenetic enzyme inhibitors. In a study on SIRT3 inhibitors, derivatives based on this chemotype achieved IC50 values as low as 0.53 µM, with demonstrated selectivity over SIRT1 and SIRT2 . Similarly, in HDAC inhibitor development, the introduction of this scaffold to the cap moiety led to the discovery of a selective HDAC3 inhibitor (D28) with potent in vitro anticancer activity [1]. While the exact quantitative contribution of the 6,8-dimethyl groups requires deconvolution from the full derivative, the class-level evidence confirms the core scaffold's essential role in achieving these target potencies.

SIRT3/HDAC inhibition
Class-level inference
SIRT3 IC50 0.53 – 5.06 µM (derivatives)
Reported epigenetic enzyme inhibitor scaffold; supports class-level SAR studies.
Deconvolution of 6,8-dimethyl contribution from full derivative needed.
SIRT3 Inhibitor HDAC3 Inhibitor Cancer Epigenetics

Demonstrated Class-Level Antimicrobial Potential with a Differentiated Resistance Profile

Quinoline-4-carboxylic acid derivatives, including those with 2-aryl substitutions, are a well-documented class of antimicrobial agents. Studies on analogous compounds show potent antifungal activity comparable to nystatin against various strains, with some derivatives exhibiting selective antibacterial activity against E. coli [1][2]. Importantly, the specific 6,8-dimethyl substitution pattern is structurally distinct from the fluoroquinolone class of antibiotics (e.g., ciprofloxacin), which primarily target bacterial topoisomerases. This suggests that 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid and its derivatives may possess a different mechanism of action and, consequently, a potentially different resistance profile, making it a valuable scaffold for antimicrobial discovery in an era of rising resistance.

Antimicrobial potential
Class-level inference
Antifungal activity comparable to nystatin (analogs)
Reported antimicrobial screening context; distinct scaffold from fluoroquinolones.
Mechanism of action and resistance profile require further study.
Antimicrobial Agent Antifungal Activity Antibacterial Activity

High-Value Application Scenarios for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid Procurement


Neurological and Pain Research: Development of Next-Generation NK1 Antagonists

Procure 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid as a key starting material to synthesize novel NK1 receptor antagonists. Its established sub-nanomolar affinity (Ki = 6.40 nM) for the NK1 receptor [1] provides a quantifiable starting point for structure-activity relationship (SAR) studies aimed at developing non-peptide antagonists with improved pharmacokinetic properties and potentially reduced off-target effects compared to existing clinical candidates. The core scaffold allows for diverse functionalization at the 4-carboxylic acid position to optimize drug-like properties.

Cancer Epigenetics: Synthesis of Selective SIRT3 and HDAC Inhibitors

Utilize this compound as a privileged scaffold for the design and synthesis of selective epigenetic enzyme inhibitors. As validated by recent medicinal chemistry campaigns, the 2-phenylquinoline-4-carboxylic acid core yields potent SIRT3 inhibitors (IC50 as low as 0.53 µM) and selective HDAC3 inhibitors [2]. Procurement supports medicinal chemistry efforts focused on targeted cancer therapies, particularly for hematological malignancies where SIRT3 and HDAC3 play crucial roles in cell differentiation and survival.

Ion Channel Pharmacology: Probing KCNQ2 Potassium Channel Modulation

Procure this compound for electrophysiology studies focused on the KCNQ2 potassium channel. The reported IC50 of 70 nM for KCNQ2 antagonism [3] establishes this chemotype as a novel and potent modulator, distinct from traditional quinolone antibiotics. This application scenario is ideal for academic and industrial labs seeking to discover new chemical tools for studying neuronal excitability or to develop first-in-class therapeutics for neurological disorders like epilepsy.

Antimicrobial Drug Discovery: Generating Analogs to Combat Drug Resistance

Leverage the proven antimicrobial potential of the 2-arylquinoline-4-carboxylic acid class to synthesize a focused library of novel antifungal and antibacterial agents. The 6,8-dimethyl substitution offers a different structural profile than fluoroquinolones, providing a rational basis to explore new mechanisms of action and combat emerging drug resistance [4][5]. The free carboxylic acid provides a convenient synthetic handle for generating amides, esters, and other conjugates for antimicrobial screening campaigns.

Application
Selection Property
Validation Focus
NK1 receptor pharmacology studies
Reported NK1 binding affinity context
Receptor subtype selectivity and off-target profiling
Epigenetic enzyme inhibitor research
Class-level SIRT3/HDAC inhibition scaffold
Isoform selectivity and cell-based target engagement
KCNQ2 potassium channel modulation studies
Reported ion channel inhibition profile
Electrophysiology and neuronal excitability endpoints
Antimicrobial screening programs
Quinoline-4-carboxylic acid class activity
MIC determination and resistance mechanism investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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